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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)piperazine

hydrochloride

CAS No.: 55974-33-9

Cat. No.: B3029160

Get Quote

Technical Guide: 1-(2-Chlorophenyl)piperazine
Hydrochloride (oCPP)
Applications in Serotonergic Pharmacology & Medicinal
Chemistry
Executive Summary & Chemical Identity[1]
1-(2-Chlorophenyl)piperazine (oCPP) is a privileged pharmacophore in the design of atypical

antipsychotics and antidepressants. While often overshadowed by its isomer mCPP (the

primary metabolite of Trazodone), oCPP serves a distinct role as a selectivity probe for 5-HT

receptors and a synthetic intermediate for "long-chain arylpiperazine" (LCAP) drugs.

Unlike mCPP, which acts as a non-selective 5-HT receptor agonist (particularly 5-HT

), the ortho-substitution in oCPP introduces steric constraints that alter its binding profile, often
favoring antagonism or partial agonism at 5-HT
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and adrenergic

receptors depending on the attached linker.

Chemical Profile
Property Data

Chemical Name 1-(2-Chlorophenyl)piperazine hydrochloride

Common Abbreviation oCPP · HCl

CAS Number 41202-32-8 (HCl salt); 39512-50-0 (Free base)

Molecular Formula

C

H

ClN

· HCl

Molecular Weight 233.14 g/mol (Salt); 196.68 g/mol (Base)

Solubility
Soluble in water, DMSO, Methanol; Insoluble in

non-polar solvents (Hexane)

Key Structural Feature

Ortho-chlorine atom provides steric bulk,

preventing metabolic hydroxylation at the para-

position relative to the piperazine nitrogen.

Pharmacological Profile & Research Applications[2]
[3][4]
The "Ortho-Effect" in Receptor Binding
In Structure-Activity Relationship (SAR) studies, oCPP is utilized to determine the topological

requirements of the serotonin binding pocket. The ortho-chlorine forces the phenyl ring to adopt

a specific torsion angle relative to the piperazine ring, distinct from the meta (mCPP) or para

(pCPP) isomers.

5-HT
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Receptor: oCPP derivatives frequently exhibit high affinity for 5-HT

. The ortho substituent often enhances selectivity against 5-HT

compared to para-substituted analogs.

Adrenergic Activity: oCPP displays significant affinity for

-adrenoceptors, a property often exploited in the design of multi-target antipsychotics (e.g.,
to induce sedation or modulate blood pressure).

Metabolic Stability: The ortho-Cl blocks specific metabolic pathways, making oCPP-based

drugs often more metabolically stable than their unsubstituted counterparts.

Comparative Pharmacology (oCPP vs. mCPP)
Feature oCPP (2-Chloro) mCPP (3-Chloro)

Primary Role
Synthetic Intermediate / SAR

Probe

Active Metabolite / Challenge

Agent

Parent Drugs
Enpiprazole, various

experimental LCAPs
Trazodone, Nefazodone

5-HT

Activity

Moderate Affinity / Antagonist

(context-dependent)

High Affinity / Agonist

(Panicogenic)

Behavioral Effect Sedative / Anxiolytic potential
Anxiogenic (induces

anxiety/panic)

Experimental Protocols
Synthesis of 1-(2-Chlorophenyl)piperazine HCl
Rationale: Commercial batches can contain aniline impurities. For high-precision binding

assays, in-house synthesis via cyclization ensures purity.

Reaction Scheme: Nucleophilic substitution of 2-chloroaniline with bis(2-chloroethyl)amine

hydrochloride.
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Caption: Thermal cyclization pathway for oCPP synthesis.

Step-by-Step Protocol:

Reagents: Combine 2-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0

eq) in a high-boiling solvent (e.g., Diglyme or Xylene).

Reflux: Heat the mixture to reflux (approx. 150–160°C) for 24–48 hours. Note: The high

temperature is energetic enough to overcome the steric hindrance of the ortho-chlorine.

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

Filtration: Filter the solid.

Purification (Critical): Recrystallize from Ethanol/Water or Isopropanol to remove unreacted

aniline (which is toxic and interferes with binding assays).

Validation: Verify purity via HPLC (>98%) and NMR.

In Vitro Radioligand Binding Assay (5-HT )
Rationale: To determine the

of oCPP or its derivatives.

Tissue Preparation: Use rat frontal cortex homogenates or HEK-293 cells stably expressing

human 5-HT

.
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Radioligand: [

H]-Ketanserin (0.5 nM).

Non-Specific Binding (NSB): Define using Methysergide (1

M) or Mianserin.

Incubation: Incubate oCPP (concentration range

to

M) with tissue and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.

Termination: Rapid filtration through GF/B filters using a cell harvester.

Analysis: Calculate IC

and convert to

using the Cheng-Prusoff equation.

Safety & Handling (E-E-A-T)
Hazard Identification: oCPP is an irritant. However, the parent anilines (2-chloroaniline) used

in synthesis are highly toxic and can induce methemoglobinemia.

Salt Form Stability: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

Handling: Always handle in a fume hood. Avoid dust generation.

Visualizing the Pharmacological Workflow
The following diagram illustrates the decision-making process when using oCPP as a scaffold

in drug design.
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Research Goal:
Design Atypical Antipsychotic

Select Scaffold:
1-(2-Chlorophenyl)piperazine (oCPP)

Linker Attachment
(Alkyl chain)

N-Alkylation

Screen Binding:
5-HT2A vs D2

High 5-HT2A / Low D2
(Antidepressant Potential)

Selectivity > 100x

Balanced 5-HT2A / D2
(Antipsychotic Potential)

Selectivity ~ 10x

Click to download full resolution via product page

Caption: Decision tree for utilizing oCPP in antipsychotic drug discovery.
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Compound Summary for CID 38400, 1-(2-Chlorophenyl)piperazine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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